molecular formula C16H9BrFNO2 B3054399 Pfmrk Inhibitor, WR 216174 CAS No. 601487-96-1

Pfmrk Inhibitor, WR 216174

Cat. No. B3054399
CAS RN: 601487-96-1
M. Wt: 346.15 g/mol
InChI Key: VVBIXEJMWRHSLL-UHFFFAOYSA-N
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Description

Pfmrk Inhibitor, WR 216174 is a selective and competitive inhibitor of Pfmrk . It is an oxindole compound that acts as an ATP-competitive inhibitor . The CAS Number is 601487-96-1 . It has a molecular weight of 346.2 and a molecular formula of C16H9BrFNO2 .


Molecular Structure Analysis

The molecular formula of Pfmrk Inhibitor, WR 216174 is C16H9BrFNO2 . It has a molecular weight of 346.2 . The exact structure can be found in chemical databases like ChemSpider .


Chemical Reactions Analysis

The specific chemical reactions involving Pfmrk Inhibitor, WR 216174 are not detailed in the available resources. It’s known that it acts as an ATP-competitive inhibitor , but the specifics of its chemical reactions would require further study or consultation with a chemist.


Physical And Chemical Properties Analysis

Pfmrk Inhibitor, WR 216174 is a solid, reddish-orange compound . It has a molecular weight of 346.2 g/mole . More detailed physical and chemical properties may be found in the Safety Data Sheet provided by the manufacturer .

Mechanism of Action

Pfmrk Inhibitor, WR 216174 acts as a selective and competitive inhibitor of Pfmrk . Pfmrk is a cyclin-dependent kinase (CDK)-like protein found in Plasmodium falciparum, which plays a crucial role in regulating cell proliferation . Pfmrk forms a complex with plasmodial cyclin (Pfcyc-1) and stimulates kinase activity .

Safety and Hazards

Pfmrk Inhibitor, WR 216174 is intended for research use only and is not intended for diagnostic or therapeutic use . The Safety Data Sheet provided by the manufacturer should be consulted for detailed safety and hazard information .

Future Directions

Research has suggested that Pfmrk Inhibitor, WR 216174 exhibits antimalarial potential and could serve as a promising Pfmrk inhibitor . Further development of new drugs based on these findings warrants subsequent in vitro studies . This represents a promising future direction for the use of Pfmrk Inhibitor, WR 216174.

properties

IUPAC Name

(3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(21)19-14)8-15(20)9-1-4-11(18)5-2-9/h1-8H,(H,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIXEJMWRHSLL-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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